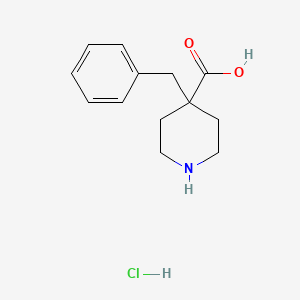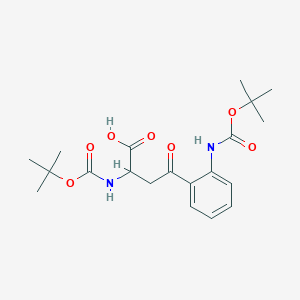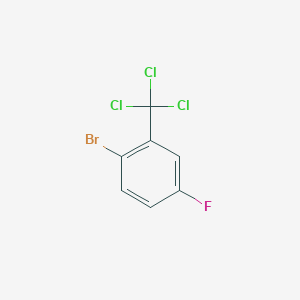
1-Bromo-4-fluoro-2-(trichloromethyl)benzene
Vue d'ensemble
Description
1-Bromo-4-fluoro-2-(trichloromethyl)benzene, or 1-BTFB, is an organofluorine compound used in various scientific and industrial applications. It is a colorless, volatile liquid with a boiling point of 87-88°C. 1-BTFB is used as an intermediate in the synthesis of organic compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used as a solvent for the production of other fluorinated compounds.
Applications De Recherche Scientifique
Spectroscopy Studies
- Research on trisubstituted benzenes, including 1-bromo-4-fluoro-2-(trichloromethyl)benzene, has provided insights into the vibrational and electronic absorption spectra of these compounds. Such studies are crucial for understanding the electronic structures and interactions of these molecules (Aralakkanavar, Rao, Katti, & Shashidhar, 1991).
Organometallic Synthesis
- 1-Bromo-4-fluoro-2-(trichloromethyl)benzene is utilized as a starting material in organometallic synthesis. This compound is a key precursor for creating various synthetically useful reactions involving organometallic intermediates (Porwisiak & Schlosser, 1996).
Radiosynthesis and Labeling Agents
- The compound has been used in the radiosynthesis of various fluoromethyl-benzenes, demonstrating its potential as a bifunctional labeling agent. This application is significant in the development of new compounds for medical imaging and diagnostics (Namolingam, Luthra, Brady, & Pike, 2001).
Conformational Analysis
- Theoretical conformational analysis of substituted nitroethenes, including 1-bromo-1-nitro-2-(trichloromethyl)ethenes, has been conducted. This research helps understand the structural dynamics of these molecules in different environments, which is crucial for their applications in various fields (Chachkov et al., 2008).
Fluorescence Properties
- The synthesis and study of 1-Bromo-4-(2,2-diphenylvinyl) benzene, related to 1-bromo-4-fluoro-2-(trichloromethyl)benzene, has shown notable fluorescence properties. These findings are significant for developing new materials with specific optical properties (Zuo-qi, 2015).
Halogenation Reactions
- The compound has been studied in the context of regioselective halogenation reactions, which are fundamental in organic synthesis. Understanding the reactivity and selectivity of such compounds in halogenation reactions has broad implications for synthetic chemistry (Zhao et al., 2016).
Comparative Degradation Studies
- Studies on the sonolysis of various monohalogenated benzenes, including 1-bromo-4-fluoro-2-(trichloromethyl)benzene, provide insights into their degradation pathways and mechanisms. Such research is crucial for environmental applications and understanding the stability and breakdown of these compounds (Drijvers, Van Langenhove, & Herrygers, 2000).
Propriétés
IUPAC Name |
1-bromo-4-fluoro-2-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl3F/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLZKRSUOOVXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(Cl)(Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-fluoro-2-(trichloromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



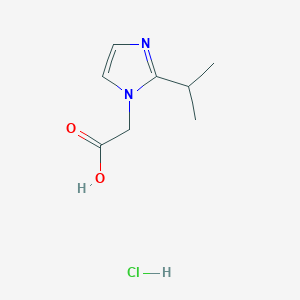
![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)
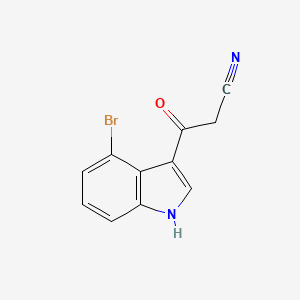
![Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)
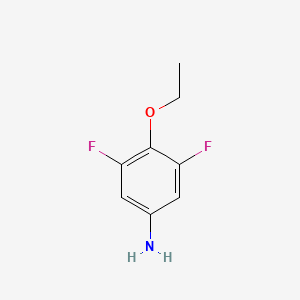
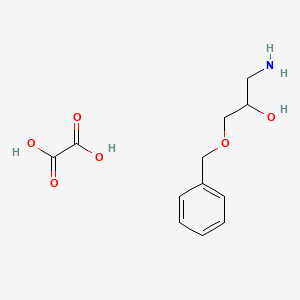
![N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1439724.png)
-methanamine](/img/structure/B1439725.png)
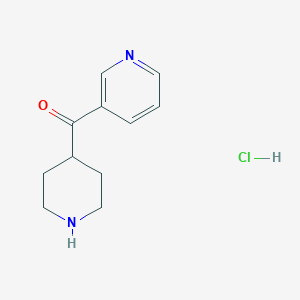
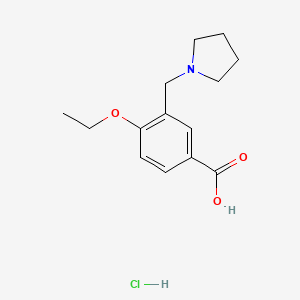
![4-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1439732.png)
![2-Bromo-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439734.png)
